1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
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Overview
Description
1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid is a chemical compound with the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used for research and development purposes and is not intended for medicinal or household use .
Mechanism of Action
Target of Action
A structurally similar compound, 4-oxo-1,4-dihydroquinoline carboxylic acid, is known to inhibit hiv-1 integrase strand transfer . This suggests that 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid may also target similar enzymes or proteins.
Mode of Action
If it acts similarly to 4-Oxo-1,4-dihydroquinoline Carboxylic Acid, it may inhibit the action of certain enzymes, such as the HIV-1 integrase, thereby preventing the integration of the viral DNA into the host genome .
Biochemical Pathways
If it acts similarly to 4-Oxo-1,4-dihydroquinoline Carboxylic Acid, it may affect the replication cycle of HIV-1 by inhibiting the integrase enzyme .
Result of Action
If it acts similarly to 4-Oxo-1,4-dihydroquinoline Carboxylic Acid, it may prevent the replication of HIV-1 by inhibiting the integrase enzyme .
Preparation Methods
The synthesis of 1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . Industrial production methods may involve more specialized techniques and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Various substitution reactions can occur at different positions on the quinoline ring, depending on the reagents and conditions used.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: This compound is studied for its potential biological activities and interactions with various biomolecules.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-Isopropyl-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid can be compared with other similar compounds, such as:
4-Hydroxyquinoline-3-carboxylic acid: This compound has a hydroxyl group at the 4-position instead of an isopropyl group.
6-Bromo-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid: This compound has a bromine atom at the 6-position.
2-Hydroxyquinoline-4-carboxylic acid: This compound has a hydroxyl group at the 2-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-oxo-1-propan-2-ylquinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8(2)14-7-10(13(16)17)12(15)9-5-3-4-6-11(9)14/h3-8H,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMQZCXRSOWOGAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=O)C2=CC=CC=C21)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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